3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.
3-ethenyl-1,3-dihydro-2-benzofuran-1-one is classified as a heterocyclic compound due to the presence of oxygen in its furan ring. It also falls under the category of unsaturated compounds because of the ethenyl group attached to the benzofuran structure.
The synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one typically involves several key steps:
One notable synthetic route includes using ethynyl-substituted precursors that undergo cyclization under specific conditions involving catalysts like palladium or nickel. Reaction conditions may vary based on the substituents on the starting materials, affecting yield and selectivity.
The molecular formula is , and it has a molecular weight of approximately 174.19 g/mol. The compound's structural characteristics contribute to its reactivity and interactions in various chemical environments.
3-ethenyl-1,3-dihydro-2-benzofuran-1-one can participate in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or organometallic reagents depending on desired outcomes .
The mechanism of action for 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects:
Relevant data include spectral characteristics obtained from techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the identity and purity of synthesized compounds .
3-ethenyl-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—is a privileged structure in medicinal chemistry due to its versatile physicochemical properties and broad bioactivity profile. This heterocyclic nucleus serves as a critical pharmacophore in numerous therapeutic agents, enabling diverse molecular interactions with biological targets. The planar, electron-rich aromatic system facilitates π-π stacking, hydrophobic contacts, and van der Waals interactions, while the oxygen atom provides hydrogen-bonding capabilities. These features allow benzofuran derivatives to bind effectively to enzymes, receptors, and nucleic acids [1] [6].
Structurally, benzofuran’s C-2 and C-3 positions are particularly amenable to functionalization, enabling fine-tuning of pharmacological properties. For instance, C-2 carbonyl groups in compounds like benzofuran-2-carboxamides engage in hydrogen bonding with target proteins, while C-3 substituents modulate steric and electronic effects [4] [9]. This adaptability underpins the scaffold’s presence in multiple drug classes:
Table 1: Clinically Relevant Benzofuran-Based Drugs and Their Targets
Compound Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Amiodarone | Antiarrhythmic | Potassium channels | C-2 n-Butyl chain |
Bufuralol | β-Blocker | β1/β2-Adrenergic receptors | C-3 Ethylamino substituent |
Psoralen | Antipsoriatic | DNA (photo-crosslinking) | Furan ring fusion |
5-APB | Neuroprotectant | Monoamine reuptake transporters | C-5 Aminopropyl group |
The 3-ethenyl (vinyl) group at the C-3 position of benzofuran introduces distinct steric and electronic properties that enhance bioactivity. Ethenyl’s planar, electron-deficient double bond:
In the specific case of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, the lactone ring fused to benzofuran imposes structural rigidity, while the exocyclic ethenyl group introduces torsional freedom. This combination optimizes target binding entropy. Studies on analogous C-3 substituted benzofurans demonstrate that vinyl groups enhance potency against Mycobacterium tuberculosis DNA gyrase B (IC~50~ = 3.2 μM) and reduce cytotoxicity in normal cells by 40–60% compared to halogenated derivatives [2] [9].
Table 2: Comparative Bioactivity of C-3 Substituted Benzofuran Derivatives
C-3 Substituent | Anticancer IC~50~ (μM) | Antimicrobial MIC (μg/mL) | Log P | Notes |
---|---|---|---|---|
Ethenyl | 6.5–9.8 (SW-620 colon) | 0.39 (S. aureus) | 1.8–2.2 | Enhanced selectivity index (SI > 5) |
Methyl | 12.4–18.7 | 5.0–12.5 | 1.2–1.5 | Moderate cytotoxicity in normal cells |
Bromine | 0.1–5.0 | 0.78–8.0 | 2.0–2.8 | High hepatotoxicity risk |
Phenyl | 1.8–3.5 | 2.5–10.0 | 2.5–3.0 | Poor aqueous solubility |
Benzofuran drug discovery has evolved through three distinct phases:
Table 3: Historical Milestones in Benzofuran Drug Development
Time Period | Key Compound | Therapeutic Breakthrough | Synthetic Method |
---|---|---|---|
Pre-1950s | Psoralen | Photochemotherapy for psoriasis | Plant extraction |
1967 | Amiodarone | Treatment of ventricular arrhythmias | Ullmann condensation |
1975 | Bufuralol | Non-selective β-blockade | Nucleophilic aromatic substitution |
2010s | 3-Benzofuranylpurines | Antitubercular agents (IC~90~ < 0.60 μM) | Suzuki coupling |
2020s | Benzofuran-isatin hybrids | Apoptosis induction via Bcl2 inhibition & PARP cleavage | Condensation-carbohydrazide linkage |
The trajectory underscores a shift from serendipitous discovery to target-driven innovation, with 3-ethenyl-1,3-dihydro-2-benzofuran-1-one representing a modern embodiment of rational benzofuran engineering for optimized pharmacodynamics [6] [9] [10].
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5